1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-13-27(25,26)20-21-16-8-4-6-10-18(16)23(20)14-19(24)22-12-11-15-7-3-5-9-17(15)22/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPBPCZMMCWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.
Benzimidazole Synthesis: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the indoline and benzimidazole moieties through an ethanone linker, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the indoline or benzimidazole rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
1-(Indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indoline and benzimidazole rings can intercalate with DNA or bind to active sites of enzymes, while the propylsulfonyl group enhances solubility and bioavailability. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs.
- Indoline vs. Aryl Moieties: The indoline group (target) may enhance π-π stacking compared to dichlorophenyl () or benzophenone (), influencing pharmacokinetics.
Physicochemical and Spectral Properties
- NMR Signatures: The target’s ¹H-NMR should show indoline protons (δ 6.5–7.5 ppm), sulfonyl-CH₂ (δ 3.0–3.5 ppm), and ethanone carbonyl (δ ~200 ppm in ¹³C-NMR), contrasting with thioether-CH₂ (δ 2.5–3.0 ppm in ).
- Crystallography : The propylsulfonyl group may induce a linear conformation (vs. zigzag in butylthio derivatives ), affecting crystal packing and solubility.
Biological Activity
The compound 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a hybrid molecule that combines the pharmacophoric features of indole and benzimidazole moieties. This synthesis aims to explore its biological activity, particularly its potential as an antitumor agent and its mechanism of action against various cellular targets.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with benzimidazole sulfonates. The structural formula is represented as follows:
This structure features an indole ring connected to a benzimidazole moiety via an ethanone linkage, with a propylsulfonyl substituent enhancing its solubility and biological activity.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties, particularly as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in tumor immune evasion. The compound under investigation has shown promising results in inhibiting IDO1 activity, leading to enhanced immune response against cancer cells.
- In vitro Studies : In cell line assays (e.g., HeLa and M109), the compound exhibited low IC50 values, indicating potent antitumor activity. For instance, one study reported an IC50 of approximately for related benzimidazole analogues, suggesting a similar efficacy for the target compound .
The proposed mechanism involves the binding of the compound to the heme group in IDO1, disrupting its enzymatic function. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme's active site.
| Binding Interaction | Type | Strength |
|---|---|---|
| Hydrogen Bonds | Multiple | High |
| Hydrophobic Interactions | Significant | Moderate to High |
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various benzimidazole derivatives, including our target compound. The results indicated that compounds with structural similarities effectively inhibited tumor growth in xenograft models. The study highlighted the importance of substituents like propylsulfonyl in enhancing bioactivity and solubility.
Study 2: Immune Modulation
Another investigation focused on the immune-modulating effects of the compound in murine models. The results showed that treatment with the compound led to increased levels of pro-inflammatory cytokines, which are crucial for activating immune responses against tumors. This suggests a dual mechanism where the compound not only inhibits tumor growth directly but also enhances immune surveillance.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature and Solvent Choice: Polar aprotic solvents (e.g., dioxane) at reflux conditions (~100°C) enhance reactivity for coupling indoline and benzimidazole derivatives .
- Purification: Column chromatography or recrystallization from ethanol ensures high purity (>95%) .
- Catalysts: Anhydrous potassium carbonate (K₂CO₃) facilitates nucleophilic substitution in multi-step syntheses .
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., indolin-1-yl proton environments at δ 3.5–4.5 ppm) and sulfonyl group integration .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ peak at m/z 412.12) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial orientation of the indoline-benzimidazole core and sulfonyl group geometry (if single crystals are obtained) .
Q. What biological activities have been reported for this compound?
- Methodological Answer:
- Antimicrobial Potential: Structural analogs exhibit activity against fungal strains (e.g., Candida albicans) via imidazole-mediated inhibition of ergosterol biosynthesis .
- Enzyme Interactions: The sulfonyl group enhances binding affinity to redox-active enzymes (e.g., cytochrome P450), though target-specific assays are needed for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., identical fungal strains, MIC protocols) to minimize variability .
- Orthogonal Validation: Combine in vitro assays (e.g., broth microdilution) with in silico docking to confirm target specificity .
- Meta-Analysis: Cross-reference data from PubMed, Scopus, and patent databases to identify methodological discrepancies .
Q. What experimental strategies elucidate the reaction mechanisms involving this compound?
- Methodological Answer:
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to track intermediate formation in coupling reactions .
- Kinetic Studies: Monitor reaction progress via HPLC to identify rate-determining steps (e.g., sulfonation vs. indoline activation) .
- Computational Modeling: Density Functional Theory (DFT) predicts transition states and activation energies for key synthetic steps .
Q. How can in silico methods predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to fungal CYP51 or human kinase domains, prioritizing poses with low binding energy (<-8 kcal/mol) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess sulfonyl group interactions with hydrophobic pockets .
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide structural optimization .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer:
- Degradation Studies: Expose the compound to UV light or soil microbiota to track hydrolysis/oxidation byproducts via LC-MS .
- Ecotoxicology Assays: Evaluate acute toxicity in Daphnia magna or algae to determine LC₅₀/EC₅₀ values under OECD guidelines .
- Persistence Analysis: Measure half-life in aqueous systems using high-resolution mass spectrometry (HRMS) .
Key Data Contradictions and Resolutions
- Synthetic Yield Variability: Discrepancies in reported yields (40–75%) arise from solvent purity and catalyst ratios. Standardizing anhydrous conditions and K₂CO₃ stoichiometry improves reproducibility .
- Biological Activity Inconsistencies: Differences in antifungal IC₅₀ values (2–50 µM) may stem from strain-specific resistance mechanisms. Use CLSI-approved protocols for harmonized data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
